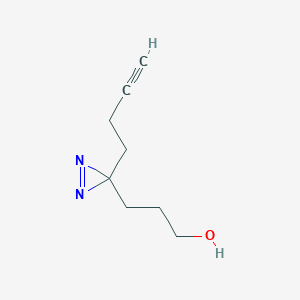![molecular formula C21H27N3O4S B13366047 [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)acetate](/img/structure/B13366047.png)
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 2-((2-oxo-2-(p-tolylamino)ethyl)thio)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyanocyclohexyl group, a methylamino group, and a thioacetate moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 2-((2-oxo-2-(p-tolylamino)ethyl)thio)acetate typically involves multi-step organic reactions. The process begins with the preparation of the cyanocyclohexyl intermediate, followed by the introduction of the methylamino group. The final step involves the formation of the thioacetate moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 2-((2-oxo-2-(p-tolylamino)ethyl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 2-((2-oxo-2-(p-tolylamino)ethyl)thio)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 2-((2-oxo-2-(p-tolylamino)ethyl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 2-((2-oxo-2-(phenylamino)ethyl)thio)acetate
- 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 2-((2-oxo-2-(m-tolylamino)ethyl)thio)acetate
Uniqueness
Compared to similar compounds, 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 2-((2-oxo-2-(p-tolylamino)ethyl)thio)acetate is unique due to the presence of the p-tolylamino group, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H27N3O4S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-[2-(4-methylanilino)-2-oxoethyl]sulfanylacetate |
InChI |
InChI=1S/C21H27N3O4S/c1-16-6-8-17(9-7-16)23-18(25)13-29-14-20(27)28-12-19(26)24(2)21(15-22)10-4-3-5-11-21/h6-9H,3-5,10-14H2,1-2H3,(H,23,25) |
InChI Key |
PUYSNBMFXKSLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC(=O)OCC(=O)N(C)C2(CCCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine](/img/structure/B13365967.png)
![1-{[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine](/img/structure/B13365977.png)
![6-(1-Benzofuran-2-yl)-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365978.png)
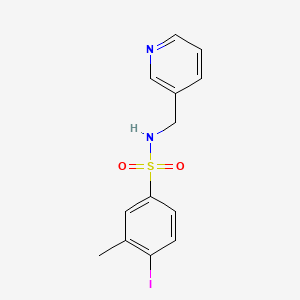
![1-{3-amino-2-benzoyl-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridin-5-yl}ethanone](/img/structure/B13365990.png)
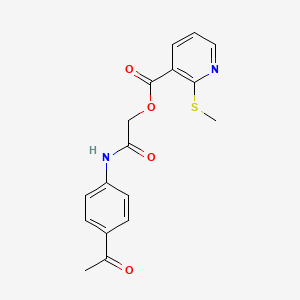
![(2E)-3-[4-methoxy-3-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid](/img/structure/B13365998.png)
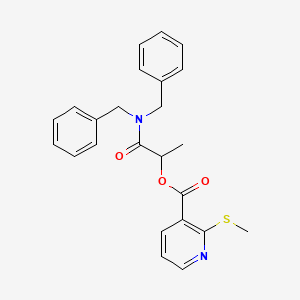
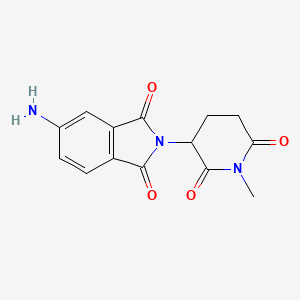
![4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B13366009.png)
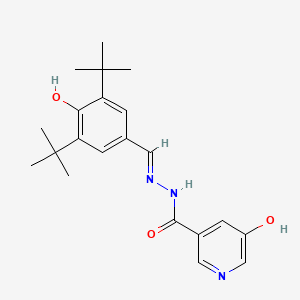

![4-(1H-tetraazol-1-yl)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]butanamide](/img/structure/B13366030.png)
